Methyl 6-(2-oxocyclopentyl)hexanoate
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Overview
Description
Methyl 6-(2-oxocyclopentyl)hexanoate is an organic compound with the molecular formula C12H20O3. It is an ester, characterized by the presence of a carbonyl group (C=O) adjacent to an oxygen atom bonded to an alkyl group. This compound is notable for its unique structure, which includes a cyclopentyl ring with a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-oxocyclopentyl)hexanoate typically involves esterification reactions. One common method is the reaction between 6-(2-oxocyclopentyl)hexanoic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-oxocyclopentyl)hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 6-(2-oxocyclopentyl)hexanoic acid and methanol.
Reduction: The ketone group in the cyclopentyl ring can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Hydrolysis: 6-(2-oxocyclopentyl)hexanoic acid and methanol.
Reduction: 6-(2-hydroxycyclopentyl)hexanoate.
Oxidation: Various carboxylic acids and oxidized derivatives.
Scientific Research Applications
Methyl 6-(2-oxocyclopentyl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(2-oxocyclopentyl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ketone functional groups play a crucial role in its reactivity and interactions. The compound may undergo hydrolysis or reduction within biological systems, leading to the formation of active metabolites that exert specific effects.
Comparison with Similar Compounds
Methyl 6-(2-oxocyclopentyl)hexanoate can be compared with other esters and ketones:
Methyl hexanoate: Similar ester structure but lacks the cyclopentyl ring and ketone group.
Methyl 6-oxohexanoate: Contains a ketone group but lacks the cyclopentyl ring.
Cyclopentyl methyl ketone: Contains a cyclopentyl ring and ketone group but lacks the ester functionality.
The uniqueness of this compound lies in its combined ester and ketone functionalities, along with the cyclopentyl ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
40649-50-1 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 6-(2-oxocyclopentyl)hexanoate |
InChI |
InChI=1S/C12H20O3/c1-15-12(14)9-4-2-3-6-10-7-5-8-11(10)13/h10H,2-9H2,1H3 |
InChI Key |
TXFVHXFIYJCILO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC1CCCC1=O |
Origin of Product |
United States |
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